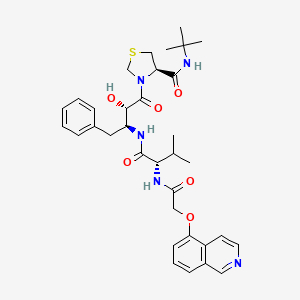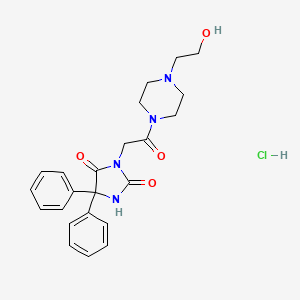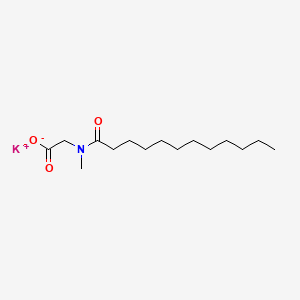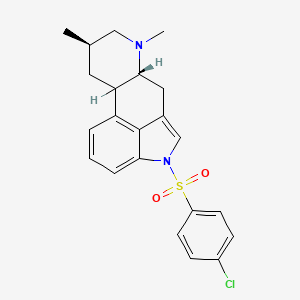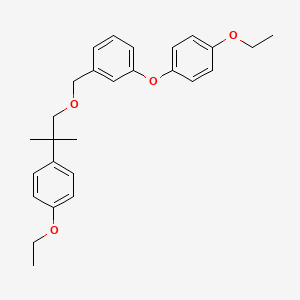
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes multiple ethoxyphenyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. One common approach is the etherification of phenolic compounds with ethyl bromide under basic conditions to introduce the ethoxy groups. This is followed by a series of substitution reactions to attach the ethoxyphenyl groups to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenolic derivatives.
科学的研究の応用
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions may involve binding to specific enzymes or receptors, leading to changes in biological activity.
類似化合物との比較
Similar Compounds
- **Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-
- **Benzene, 1-(4-propoxyphenoxy)-3-((2-(4-propoxyphenyl)-2-methylpropoxy)methyl)-
- **Benzene, 1-(4-butoxyphenoxy)-3-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-
Uniqueness
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. The specific arrangement of these groups can also affect the compound’s physical and chemical properties, making it distinct from similar compounds with different alkoxy groups.
特性
CAS番号 |
80854-03-1 |
|---|---|
分子式 |
C27H32O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
1-ethoxy-4-[3-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C27H32O4/c1-5-29-23-12-10-22(11-13-23)27(3,4)20-28-19-21-8-7-9-26(18-21)31-25-16-14-24(15-17-25)30-6-2/h7-18H,5-6,19-20H2,1-4H3 |
InChIキー |
VGFVMQNWGWZIEX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




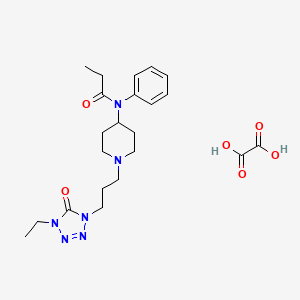
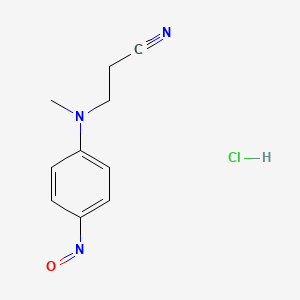

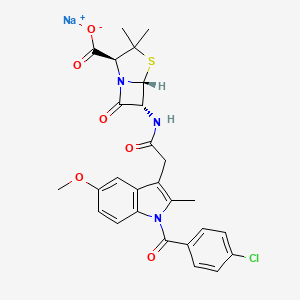
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
